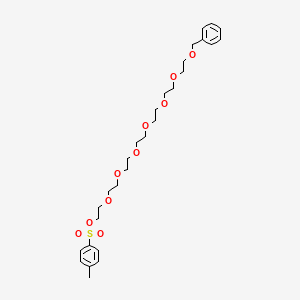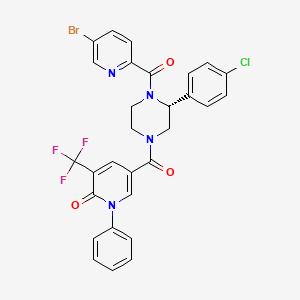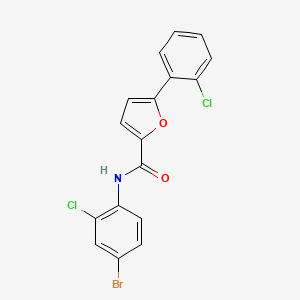![molecular formula C18H20ClNO B11938857 3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)
3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyldoxepin-D3 hydrochloride solution, cis/trans, 100 micrograms per milliliter in methanol (as free base), ampule of 1 milliliter, certified reference material, is a compound used primarily as an internal standard in various analytical applications. It is a deuterated form of N-Desmethyldoxepin, which is the primary metabolite of doxepin, a tricyclic antidepressant. This compound is particularly useful in gas chromatography and liquid chromatography applications, especially in forensic analysis, clinical toxicology testing, and urine drug testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyldoxepin-D3 hydrochloride involves the deuteration of N-Desmethyldoxepin. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyldoxepin molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated N-Desmethyldoxepin is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility in methanol.
Industrial Production Methods
Industrial production of N-Desmethyldoxepin-D3 hydrochloride solution involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal impurities, adhering to regulatory standards for certified reference materials .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyldoxepin-D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, N-Desmethyldoxepin.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Desmethyldoxepin-D3 N-oxide.
Reduction: N-Desmethyldoxepin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Desmethyldoxepin-D3 hydrochloride solution is widely used in scientific research due to its stability and reliability as an internal standard. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of doxepin and its metabolites in various samples.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of doxepin.
Medicine: Utilized in clinical toxicology to monitor therapeutic drug levels and detect potential overdoses.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods.
Wirkmechanismus
The mechanism of action of N-Desmethyldoxepin-D3 hydrochloride is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference point in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification using mass spectrometry techniques. This helps in the precise measurement of doxepin and its metabolites in various biological and environmental samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyldoxepin: The non-deuterated form, used similarly in analytical applications.
Doxepin-D3 hydrochloride: Another deuterated form of doxepin, used as an internal standard.
Desipramine hydrochloride: A tricyclic antidepressant used in similar analytical applications.
Uniqueness
N-Desmethyldoxepin-D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it an ideal internal standard for precise and accurate quantification in complex matrices .
Eigenschaften
Molekularformel |
C18H20ClNO |
|---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;/i1D3; |
InChI-Schlüssel |
GNPPEZGJRSOKRE-XUNJSTFTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Kanonische SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















